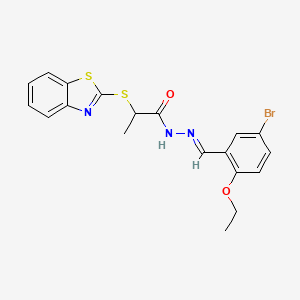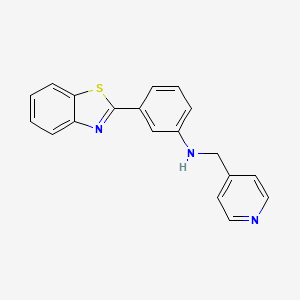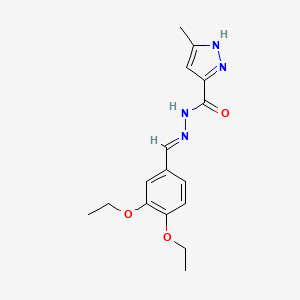
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide, also known as PPTA, is a synthetic compound that is widely used in scientific research. It belongs to the class of thioacetamide derivatives and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide also has some limitations, including its potential toxicity and limited bioavailability in vivo. Therefore, caution should be exercised when using N-(4-phenoxyphenyl)-2-(phenylthio)acetamide in lab experiments, and appropriate safety measures should be taken.
未来方向
There are several future directions for the research on N-(4-phenoxyphenyl)-2-(phenylthio)acetamide. One potential area of investigation is the development of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the identification of the molecular targets of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide and the elucidation of its mechanism of action at the molecular level. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide could be further investigated as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has shown promising results in various scientific research studies, including cancer research, neurobiology, and drug development. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has several advantages for lab experiments, but caution should be exercised when using it due to its potential toxicity. There are several future directions for the research on N-(4-phenoxyphenyl)-2-(phenylthio)acetamide, and further investigation could lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide involves the reaction between 4-phenoxyaniline and phenylthioacetic acid in the presence of a catalyst. The reaction results in the formation of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide as a white crystalline solid with a high yield.
科学研究应用
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been used in various scientific research studies, including cancer research, neurobiology, and drug development. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been investigated as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(4-phenoxyphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-20(15-24-19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)23-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYIMZSFMFSDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)


![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)



![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)